Kudinoside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

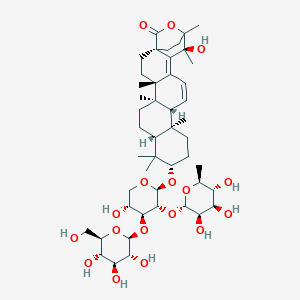

IUPAC Name |

(1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9-10,21,23-35,37-39,48-55,57H,11-20H2,1-8H3/t21-,23+,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45?,46-,47-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLIIKCIEQNTMT-IKGXGZECSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7[C@](C8(CC[C@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kudinoside D: A Technical Guide to its Mechanism of Action in Adipocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the effects of Kudinoside D, a triterpenoid (B12794562) saponin (B1150181), on adipocyte biology. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, natural product pharmacology, and drug discovery.

Data Presentation

The primary action of this compound in adipocytes, as established by current research, is the inhibition of adipogenesis. This effect is dose-dependent and mediated through the modulation of key signaling pathways.

Table 1: Quantitative Effects of this compound on Adipogenesis in 3T3-L1 Adipocytes

| Parameter | Method | Concentration | Result | Reference |

| Lipid Accumulation | Oil Red O Staining | 0 - 40 µM | Dose-dependent reduction in cytoplasmic lipid droplets. | [1][2] |

| IC50 | 59.49 µM | [1][2] | ||

| Protein Expression/Activity | Western Blot | Not Specified | Increased phosphorylation of AMP-activated protein kinase (AMPK). | [1] |

| Western Blot | Not Specified | Increased phosphorylation of Acetyl-CoA Carboxylase (ACC). | ||

| Western Blot | Not Specified | Significantly repressed expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ). | ||

| Western Blot | Not Specified | Significantly repressed expression of CCAAT/enhancer-binding protein-α (C/EBPα). | ||

| Not Specified | Not Specified | Significantly repressed expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). |

Signaling Pathways

This compound's anti-adipogenic effects are primarily attributed to the activation of the AMPK signaling pathway.

Anti-Adipogenic Signaling Pathway

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

Hypothetical Signaling Pathway for Glucose Uptake

While direct evidence for this compound's effect on glucose uptake is lacking, studies on other triterpenoid saponins (B1172615) suggest a potential role for the PI3K/Akt pathway, a key regulator of glucose metabolism.

Caption: Hypothetical pathway for this compound's potential role in glucose uptake.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in 3T3-L1 adipocytes.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method to differentiate 3T3-L1 preadipocytes into mature, lipid-accumulating adipocytes.

-

Cell Seeding:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.

-

Seed cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.

-

Grow cells to confluence, changing the medium every 2 days. Let the cells remain confluent for an additional 48 hours before inducing differentiation (Day 0).

-

-

Adipogenic Induction (Day 0):

-

Prepare differentiation medium (MDI) consisting of DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Aspirate the old medium and add the MDI medium to the confluent cells. This is the stage where this compound (at various concentrations) or a vehicle control is added.

-

Incubate for 48 hours (Day 2).

-

-

Maturation (Day 2 onwards):

-

After 48 hours, replace the MDI medium with a maturation medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.

-

Incubate for another 48 hours (Day 4).

-

From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS.

-

Mature adipocytes, characterized by the presence of large lipid droplets, are typically observed between Day 7 and Day 10.

-

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.

-

Fixation:

-

Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.

-

-

Staining:

-

Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol (B130326) with water (e.g., 6 parts stock to 4 parts water). Allow it to sit for 10 minutes and then filter through a 0.2 µm filter.

-

Wash the fixed cells twice with distilled water.

-

Add the filtered Oil Red O working solution to each well, ensuring the cells are completely covered.

-

Incubate for 1 hour at room temperature.

-

-

Visualization and Quantification:

-

Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

The stained lipid droplets can be visualized and imaged using a microscope.

-

For quantification, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.

-

Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 500-520 nm.

-

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.

-

Protein Extraction:

-

On the desired day of the differentiation protocol, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-PPARγ, anti-C/EBPα, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effects on adipogenesis.

References

Unveiling Kudinoside D: A Technical Guide to Its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) of significant interest for its potential therapeutic properties, is primarily sourced from the leaves of the traditional Chinese tea plant, Ilex kudingcha. This technical guide provides an in-depth overview of the natural origins of this compound and a detailed examination of its extraction and purification methodologies. The content herein is curated to support research and development endeavors, offering comprehensive experimental protocols, quantitative data, and visual representations of key processes and biological pathways.

Natural Sources of this compound

The principal natural source of this compound is the leaves of Ilex kudingcha, a plant used to make a traditional Chinese herbal tea known as "Kudingcha".[1][2] This plant is recognized for its rich content of triterpenoid saponins (B1172615), with this compound being a major constituent of the ethanol (B145695) extract from its leaves.[1] While other species of the Ilex genus may contain various saponins, Ilex kudingcha stands out as the most significant source for obtaining this compound.[3] The concentration of triterpenoid saponins, including this compound, can vary depending on factors such as the age of the leaves and the season of harvest.

Extraction and Purification of this compound

The extraction and purification of this compound from Ilex kudingcha leaves is a multi-step process involving initial solvent extraction to obtain a crude saponin mixture, followed by chromatographic techniques for the isolation of the pure compound.

Experimental Protocol: Crude Extraction of Total Saponins

This protocol outlines a general procedure for the ethanolic extraction of a crude saponin extract from dried Ilex kudingcha leaves.

-

Preparation of Plant Material: Dried leaves of Ilex kudingcha are ground into a coarse powder to increase the surface area for solvent penetration.

-

Maceration/Soxhlet Extraction:

-

Maceration: The powdered leaves are submerged in 70-95% ethanol at room temperature. The mixture is left for a period of 24 hours to several days with occasional agitation to allow for the dissolution of the saponins.

-

Soxhlet Extraction: For a more exhaustive extraction, the powdered leaves are placed in a Soxhlet apparatus and extracted with ethanol over several hours.

-

-

Filtration: The ethanolic extract is filtered to remove solid plant material. A combination of Büchner funnel filtration and vacuum filtration can be employed for efficient separation.

-

Solvent Evaporation: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Degreasing (Optional): The crude extract can be washed with a non-polar solvent like petroleum ether to remove chlorophyll (B73375) and lipids.

Experimental Protocol: Purification of this compound

The purification of this compound from the crude extract is typically achieved through a combination of macroporous resin chromatography and semi-preparative high-performance liquid chromatography (HPLC).

-

Macroporous Resin Chromatography:

-

The crude saponin extract is dissolved in water and applied to a column packed with a suitable macroporous resin (e.g., HP20SS MCI-GEL).

-

The column is first washed with deionized water to remove highly polar impurities.

-

The saponins are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and analyzed for the presence of this compound.

-

-

Semi-Preparative HPLC:

-

The fraction enriched with this compound from the macroporous resin chromatography is further purified using a semi-preparative HPLC system.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for the detection of saponins which lack a strong UV chromophore.

-

Fractions corresponding to the peak of this compound are collected.

-

-

Final Purification and Characterization: The collected fractions are pooled, and the solvent is evaporated to yield purified this compound. The purity of the final product can be confirmed by analytical HPLC, and its structure can be elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The following tables summarize the quantitative data related to the extraction, purification, and analytical determination of this compound.

| Parameter | Value | Reference |

| Yield from Crude Extract | ||

| Starting Crude Extract | 645.90 mg | |

| Purified this compound | 4.04 mg | |

| Analytical Method: UPLC-ELSD | ||

| Limit of Detection (LOD) | 12.5 - 29.8 ng | [3] |

| Limit of Quantification (LOQ) | 41.3 - 98.2 ng | [3] |

| Regression Coefficient (r²) | > 0.999 | [3] |

| Recovery | 95 - 105% | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Ilex kudingcha.

Caption: Workflow for this compound extraction and purification.

Signaling Pathway

This compound has been shown to exert anti-adipogenic effects through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. The following diagram depicts the proposed mechanism.[1]

Caption: this compound's role in the AMPK signaling pathway.

Conclusion

This technical guide provides a comprehensive resource for the extraction and understanding of this compound from its primary natural source, Ilex kudingcha. The detailed protocols, quantitative data, and visual diagrams are intended to facilitate further research into the therapeutic potential of this promising triterpenoid saponin. The methodologies described can be adapted and optimized for various research and development applications, from laboratory-scale isolation to larger-scale production for preclinical and clinical studies.

References

- 1. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Kudinoside D in Ilex kudingcha: A Technical Guide for Researchers

Abstract

Kudinoside D, a prominent triterpenoid (B12794562) saponin (B1150181) found in the leaves of Ilex kudingcha, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzyme families, precursor molecules, and intermediate steps. It summarizes available quantitative data, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research in this field. While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, this guide synthesizes current knowledge to provide a foundational resource for researchers, scientists, and drug development professionals.

Introduction

Ilex kudingcha, commonly known as Kudingcha, is a plant whose leaves are used to make a traditional Chinese medicinal tea. These leaves are rich in a variety of secondary metabolites, including a significant class of compounds known as triterpenoid saponins[1]. Among these, this compound is a notable constituent, recognized for its potential therapeutic properties. The biosynthesis of such complex natural products involves a multi-step enzymatic process, starting from basic precursors and leading to a structurally diverse array of molecules. This guide focuses on the biosynthesis of this compound, a derivative of the ursane-type triterpenoid, α-amyrin.

The general pathway for triterpenoid saponin biosynthesis is initiated from the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. Subsequent modifications, primarily oxidation and glycosylation, are catalyzed by specific enzyme families, namely cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively. These modifications are responsible for the vast structural diversity of saponins (B1172615) observed in nature. This document will delve into the proposed specific steps leading to the formation of this compound in Ilex kudingcha.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous isoprenoid pathway, leading to the formation of a triterpenoid backbone, which is then sequentially modified.

Formation of the Triterpenoid Backbone

The initial stages of triterpenoid biosynthesis are well-established and occur in the cytoplasm and plastids of plant cells. The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to produce squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.

The first committed step in the biosynthesis of ursane-type triterpenoids, such as the aglycone of this compound, is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, α-amyrin synthase, to produce the pentacyclic triterpenoid scaffold, α-amyrin.

Modification of the α-Amyrin Backbone

Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpenoid skeleton, leading to the formation of the aglycone of this compound. While the specific CYP450s involved in this compound biosynthesis in Ilex kudingcha have not been definitively identified, based on the structure of this compound, the following hydroxylation steps are proposed:

-

Hydroxylation at the C-28 position: The methyl group at C-28 of α-amyrin is oxidized to a carboxylic acid, a common modification in triterpenoid saponin biosynthesis. This step is likely catalyzed by a CYP716A subfamily member.

-

Hydroxylation at other specific positions: Further hydroxylations on the α-amyrin backbone contribute to the final structure of the aglycone.

Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone. This process, known as glycosylation, is catalyzed by UDP-glycosyltransferases (UGTs). UGTs transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule, in this case, the triterpenoid aglycone. The structure of this compound reveals a specific arrangement of sugar molecules, indicating the involvement of multiple, highly specific UGTs. Each UGT is responsible for adding a particular sugar at a specific position on the aglycone or the growing sugar chain.

Caption: Proposed biosynthetic pathway of this compound in Ilex kudingcha.

Quantitative Data of Kudinosides in Ilex kudingcha

Quantitative analysis of this compound and other related saponins in Ilex kudingcha is essential for quality control and for understanding the regulation of their biosynthesis. The following table summarizes the content of five major kudinosides in the leaves of Ilex kudingcha as determined by UPLC-ELSD[1].

| Compound | Retention Time (min) | Content (mg/g) |

| Kudinoside L | 5.8 | 1.23 |

| Kudinoside C | 6.5 | 3.45 |

| Kudinoside A | 8.2 | 10.21 |

| Kudinoside F | 9.1 | 5.67 |

| This compound | 10.3 | 8.94 |

Key Experimental Protocols

The elucidation of the biosynthetic pathway of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate OSC, CYP450, and UGT genes involved in this compound biosynthesis from Ilex kudingcha.

Methodology: Transcriptome Analysis

-

RNA Extraction: Total RNA is extracted from young leaves of Ilex kudingcha using a suitable plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used for cDNA synthesis. Sequencing libraries are then prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Assembly and Annotation: The resulting sequencing reads are assembled into unigenes. These unigenes are then annotated by comparing their sequences against public protein databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative OSCs, CYP450s, and UGTs.

-

Differential Gene Expression Analysis: To narrow down the list of candidates, gene expression levels can be compared between tissues with high and low this compound content, or between plants subjected to different treatments (e.g., methyl jasmonate elicitation) that may induce saponin biosynthesis.

Functional Characterization of Candidate Enzymes

Objective: To functionally characterize the candidate enzymes to confirm their role in the biosynthesis of this compound.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Vector Construction: The open reading frames of the candidate genes are amplified by PCR from Ilex kudingcha cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vectors are transformed into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimal conditions.

-

Protein Purification: The recombinant enzymes are purified from the host cells using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

OSC Assay: The purified recombinant OSC is incubated with the substrate 2,3-oxidosqualene. The reaction products are extracted and analyzed by GC-MS to identify the cyclization product (e.g., α-amyrin).

-

CYP450 Assay: The purified recombinant CYP450, along with a cytochrome P450 reductase, is incubated with the triterpenoid substrate (e.g., α-amyrin) and NADPH. The reaction products are analyzed by LC-MS to identify the hydroxylated products.

-

UGT Assay: The purified recombinant UGT is incubated with the aglycone substrate and a specific UDP-sugar (e.g., UDP-glucose). The reaction products are analyzed by LC-MS to identify the glycosylated products.

-

Caption: General experimental workflow for elucidating the biosynthesis pathway.

Conclusion and Future Perspectives

This guide has outlined the putative biosynthetic pathway of this compound in Ilex kudingcha, based on the current understanding of triterpenoid saponin biosynthesis. The key enzymatic steps, including the formation of the α-amyrin backbone by an OSC, subsequent oxidations by CYP450s, and glycosylations by UGTs, have been described. While candidate genes for these enzyme families have been identified in related Ilex species, the specific enzymes responsible for the precise modifications leading to this compound remain to be experimentally validated in Ilex kudingcha.

Future research should focus on the functional characterization of the candidate genes identified through transcriptomic and genomic studies in Ilex kudingcha. The successful heterologous expression and in vitro characterization of these enzymes will provide definitive evidence for their roles in the biosynthesis of this compound. Furthermore, a deeper understanding of the regulatory mechanisms governing the expression of these biosynthetic genes will be crucial for developing strategies to enhance the production of this valuable compound through metabolic engineering in plants or microbial hosts. The methodologies and information presented in this guide provide a solid foundation for these future endeavors.

References

Kudinoside D: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Ilex kudingcha, has emerged as a compound of significant interest in metabolic research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its primary biological activity, and detailed experimental protocols for its study. The primary recognized mechanism of action for this compound is the suppression of adipogenesis through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, positioning it as a potential therapeutic candidate for obesity and hyperlipidemia. This document consolidates available data on its molecular characteristics, solubility, and storage, alongside methodologies for its isolation, and in vitro evaluation.

Physicochemical Properties

This compound is a complex triterpenoid saponin. Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and experimental use.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₇₂O₁₇ | [1] |

| Molecular Weight | 909.06 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 173792-61-5 | [1] |

| Solubility | Soluble in DMSO at 100 mg/mL (requires sonication). It is noted that the hygroscopic nature of DMSO can impact solubility. | [1][2][3] |

| Storage Conditions | Store at 4°C, protected from light. For stock solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | [1] |

| SMILES String | CC1(--INVALID-LINK--=O)(CC[C@@]34C)CC[C@]6([C@@]5(C)O)C)C)C">C@HO[C@H]7--INVALID-LINK--O)O[C@H]8--INVALID-LINK--CO)O)O)O">C@@HO[C@H]9--INVALID-LINK--C)O)O">C@@HO)C | [1] |

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its anti-adipogenic effect, which has been demonstrated in 3T3-L1 preadipocyte cell lines.[4][5]

Anti-Adipogenic Effects

This compound has been shown to suppress the differentiation of preadipocytes into mature adipocytes.[4][5] This is evidenced by a dose-dependent reduction in the accumulation of cytoplasmic lipid droplets.[4][5][6] The reported IC₅₀ value for this effect in 3T3-L1 adipocytes is 59.49 μM.[4][5][6]

Mechanism of Action: AMPK Signaling Pathway

The anti-adipogenic activity of this compound is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][4][5] AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic processes, such as lipid synthesis, to catabolic processes that generate ATP.

This compound treatment leads to:

-

Increased Phosphorylation of AMPK: This indicates the activation of the kinase.[4][5][6]

-

Increased Phosphorylation of Acetyl-CoA Carboxylase (ACC): ACC is a downstream target of AMPK. Its phosphorylation by AMPK inhibits its activity, leading to a decrease in fatty acid synthesis.[4][5][6]

-

Downregulation of Adipogenic Transcription Factors: this compound significantly represses the expression of key transcription factors necessary for adipogenesis, including Peroxisome Proliferator-Activated Receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[4][5][6]

The critical role of AMPK in this process was confirmed by experiments where the co-treatment of cells with this compound and an AMPK inhibitor (Compound C) attenuated the inhibitory effects on PPARγ and C/EBPα expression.[4][5][6]

Experimental Protocols

This section outlines the key experimental procedures for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

A method for the isolation and purification of this compound from Ilex kudingcha has been established, employing a combination of resin chromatography and semi-preparative high-performance liquid chromatography (HPLC).[7][8][9]

Workflow:

Methodology:

-

Crude Extraction: The initial step involves the preparation of a crude ethanol (B145695) extract from the leaves of Ilex kudingcha.

-

Resin Purification: The crude extract is subjected to purification using HP20SS MCI-GEL resin. This step serves to enrich the triterpenoid saponin fraction.[7][8][9]

-

Semi-Preparative HPLC: The enriched saponin fraction is then further purified by semi-preparative HPLC to isolate this compound with high purity.[7][8][9] While specific parameters from the literature are sparse, a typical reverse-phase C18 column with a water-acetonitrile gradient would be appropriate.

In Vitro Anti-Adipogenesis Assay

Cell Line: 3T3-L1 preadipocytes.

Protocol for 3T3-L1 Differentiation: [1][4]

-

Cell Culture: Culture 3T3-L1 preadipocytes in high glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine calf serum at 37°C in a 5% CO₂ incubator.

-

Induction of Differentiation: Two days post-confluency (Day 0), replace the medium with DMEM containing 10% fetal bovine serum (FBS) and a differentiation cocktail (MDI) consisting of 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.5 µg/mL insulin. This compound (at various concentrations, e.g., 0-40 µM) or vehicle control is added at this stage.

-

Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 1.5 µg/mL insulin.

-

Maintenance: From Day 5 onwards, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days until full differentiation is achieved (typically Day 8-10).

Oil Red O Staining for Lipid Accumulation: [1][7][8]

-

Fixation: Wash the differentiated adipocytes with phosphate-buffered saline (PBS) and fix with 10% formalin for 30-60 minutes.

-

Permeabilization: Wash the cells with water and incubate with 60% isopropanol (B130326) for 5 minutes.

-

Staining: Remove the isopropanol and add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for at least 1 hour.

-

Washing: Aspirate the staining solution and wash the cells with water until the rinse water is clear.

-

Visualization and Quantification: Stained lipid droplets can be visualized by microscopy. For quantification, the stain can be eluted with 100% isopropanol, and the absorbance can be measured at approximately 490-520 nm.

Western Blot Analysis for AMPK Pathway Proteins

-

Cell Lysis: After treatment with this compound for the desired time, wash the 3T3-L1 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC, total ACC, PPARγ, C/EBPα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Other Potential Biological Activities

While the anti-adipogenic effects of this compound are the most thoroughly investigated, the source plant, Ilex kudingcha, is known to possess a variety of bioactive compounds with multiple pharmacological effects.[4] These include anti-inflammatory, antioxidant, and antihypertensive properties. Further research is warranted to determine if this compound contributes to these other activities.

Conclusion

This compound is a promising natural product with well-defined anti-adipogenic properties that are mediated through the AMPK signaling pathway. The information and protocols provided in this guide serve as a valuable resource for researchers in the fields of metabolic disease, natural product chemistry, and drug development who wish to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating its full range of biological activities, conducting in vivo efficacy and safety studies, and obtaining detailed spectroscopic data to support further chemical and pharmacological development.

References

- 1. rsc.org [rsc.org]

- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 7. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scilit.com [scilit.com]

Kudinoside D (CAS Number: 173792-61-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Ilex kudingcha, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its physicochemical properties, biological activities, and underlying molecular mechanisms. Detailed experimental protocols and data are presented to facilitate further research and development.

Physicochemical Properties

This compound is a white to off-white powder. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 173792-61-5 | [General] |

| Molecular Formula | C₄₇H₇₂O₁₇ | [General] |

| Molecular Weight | 909.06 g/mol | [General] |

| Purity (by HPLC) | ≥98% | [General] |

| Solubility | Soluble in DMSO (60 mg/mL, 66 mM) | [1] |

| Storage | Store at -20°C | [General] |

Biological Activity: Anti-Adipogenesis

The primary biological activity of this compound reported in the scientific literature is its ability to suppress adipogenesis, the process of preadipocyte differentiation into mature adipocytes.

Quantitative Data

In vitro studies using the 3T3-L1 preadipocyte cell line have demonstrated that this compound inhibits lipid accumulation in a dose-dependent manner.

| Cell Line | Parameter | Value |

| 3T3-L1 | IC₅₀ (Lipid Accumulation) | 59.49 μM[2] |

| 3T3-L1 | Concentration Range Tested | 0 - 40 μM[2] |

Signaling Pathway: AMPK Activation

This compound exerts its anti-adipogenic effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2] Activated AMPK, a key cellular energy sensor, subsequently downregulates the expression of major adipogenic transcription factors.

The proposed signaling cascade is as follows:

This compound treatment leads to the phosphorylation and activation of AMPK.[2] Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. Concurrently, activated AMPK suppresses the expression of key adipogenic transcription factors: Peroxisome Proliferator-Activated Receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). The downregulation of these transcription factors ultimately inhibits adipogenesis and reduces lipid accumulation.

Other Potential Biological Activities

While the anti-adipogenic effects of this compound are the most well-documented, research into other biological activities is ongoing. Based on the activities of other triterpenoid saponins (B1172615), potential areas for future investigation include anti-inflammatory and pro-apoptotic effects. However, at present, there is a lack of specific published data on this compound for these activities.

Experimental Protocols

Extraction and Isolation of this compound from Ilex kudingcha

A general workflow for the extraction and purification of this compound is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Methodology:

-

Extraction: The dried and powdered leaves of Ilex kudingcha are extracted with an appropriate solvent, such as 70% ethanol, to obtain a crude extract.

-

Enrichment: The crude extract is subjected to macroporous resin column chromatography to enrich the triterpenoid saponin fraction.

-

Purification: The enriched saponin fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

In Vitro Anti-Adipogenesis Assay in 3T3-L1 Cells

This protocol describes a typical experiment to evaluate the anti-adipogenic activity of this compound.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

This compound stock solution (in DMSO)

-

Oil Red O staining solution

-

Phosphate-Buffered Saline (PBS)

-

Formalin

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluence.

-

Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound (0-40 µM) or vehicle control (DMSO).

-

Maintenance: After 2-3 days, replace the differentiation medium with maintenance medium containing the respective concentrations of this compound. Refresh the maintenance medium every 2 days.

-

Maturation: Continue incubation for an additional 4-6 days until mature adipocytes are formed, characterized by the accumulation of lipid droplets.

-

Oil Red O Staining:

-

Wash the cells with PBS and fix with 10% formalin.

-

Wash again with water and then with 60% isopropanol (B130326).

-

Stain the lipid droplets with Oil Red O solution.

-

Wash with water to remove excess stain.

-

-

Quantification:

-

Visually assess lipid accumulation using microscopy.

-

For quantitative analysis, extract the Oil Red O stain from the cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Analytical Method: UPLC-ELSD for Quantification

A validated Ultra-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (UPLC-ELSD) method has been reported for the simultaneous determination of this compound and other saponins in Ilex species.

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: Water-acetonitrile gradient

-

Detection: Evaporative Light Scattering Detector (ELSD)

This method demonstrated good linearity, precision, stability, repeatability, and recovery, making it suitable for quality control of raw materials and extracts containing this compound.

Conclusion

This compound is a promising natural product with well-documented anti-adipogenic properties mediated through the AMPK signaling pathway. This technical guide provides a summary of the current knowledge and standardized protocols to aid researchers in their investigation of this compound. Further studies are warranted to explore its full therapeutic potential, particularly in the areas of inflammation and oncology.

References

The Discovery of Kudinoside D: A Literature Review for Drug Development

An in-depth analysis of the isolation, structural elucidation, and biological activity of Kudinoside D, a promising triterpenoid (B12794562) saponin (B1150181) derived from the traditional Chinese tea, Kudingcha.

Abstract

This compound, a triterpenoid saponin isolated from the leaves of Ilex kudingcha C.J. Tseng, has emerged as a molecule of significant interest in the field of drug discovery and development. This technical guide provides a comprehensive literature review of the discovery of this compound, detailing its isolation, complete structural elucidation, and initial pharmacological characterization. Particular emphasis is placed on its anti-adipogenic properties and the underlying mechanism of action involving the AMP-activated protein kinase (AMPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational science behind this promising natural product.

Introduction

The plant kingdom has historically been a rich source of novel bioactive compounds, providing the foundation for many modern pharmaceuticals. Ilex kudingcha, a plant native to China, is consumed as a traditional herbal tea known as "Kudingcha".[1][2][3] For centuries, it has been used in traditional Chinese medicine to treat a variety of ailments, including obesity and related metabolic disorders.[1][2] Phytochemical investigations into the leaves of Ilex kudingcha have revealed a wealth of secondary metabolites, with triterpenoid saponins (B1172615) being a characteristic and abundant class of compounds. Among these, this compound has been identified as a significant constituent with potent biological activities. This review consolidates the key findings related to the discovery and initial biological assessment of this compound.

Isolation and Structural Elucidation

The initial discovery of a series of triterpenoid saponins from Ilex kudingcha, named kudinosides, laid the groundwork for the subsequent identification of this compound. While the seminal work by Ouyang et al. in 1997 first described Kudinosides A, B, and C, later studies by various research groups led to the isolation and characterization of a broader range of these compounds, including this compound.

Experimental Protocols: Isolation of this compound

The general methodology for the isolation of this compound from the leaves of Ilex kudingcha involves a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol synthesized from the available literature:

-

Extraction: The dried and powdered leaves of Ilex kudingcha are typically extracted with a polar solvent, most commonly 70% ethanol, at elevated temperatures to ensure efficient extraction of the glycosidic compounds. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate. This step serves to remove non-polar and moderately polar impurities, enriching the saponin content in the aqueous layer.

-

Chromatographic Purification: The saponin-rich aqueous fraction is further purified using a combination of column chromatography techniques.

-

Macroporous Resin Column Chromatography: The extract is first passed through a macroporous resin column (e.g., MCI-GEL) to further remove impurities and concentrate the saponins.

-

Silica (B1680970) Gel Column Chromatography: The saponin fraction is then subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727) to separate the different saponin constituents.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using semi-preparative or preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.

-

Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are employed to elucidate the complete chemical structure. These techniques allow for the assignment of all proton and carbon signals, establishing the connectivity of the aglycone and the sugar moieties, as well as the stereochemistry of the glycosidic linkages.

While the original paper detailing the complete NMR and MS data for this compound was not identified in the search, subsequent analytical studies have confirmed its structure and provided quantitative data.

Biological Activity and Mechanism of Action

Initial pharmacological investigations of this compound have primarily focused on its potential as an anti-obesity agent.

Anti-Adipogenic Effects

A key study by Che et al. (2018) demonstrated that this compound suppresses adipogenesis in 3T3-L1 preadipocytes. The study reported that this compound dose-dependently reduced the accumulation of cytoplasmic lipid droplets in these cells during their differentiation into adipocytes.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data from the anti-adipogenic study of this compound.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (Lipid Accumulation) | 59.49 µM | 3T3-L1 |

Table 1: In vitro anti-adipogenic activity of this compound.

Mechanism of Action: Modulation of the AMPK Pathway

The anti-adipogenic effects of this compound are attributed to its ability to modulate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial energy sensor in cells that, when activated, promotes catabolic processes while inhibiting anabolic pathways, including lipid synthesis.

The proposed mechanism of action, as described by Che et al. (2018), is as follows:

-

AMPK Activation: this compound treatment leads to the phosphorylation and activation of AMPK in 3T3-L1 cells.

-

Downregulation of Adipogenic Transcription Factors: Activated AMPK, in turn, suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).

-

Inhibition of Adipogenesis: The downregulation of these master regulators of adipogenesis ultimately leads to the inhibition of preadipocyte differentiation and lipid accumulation.

Signaling Pathway Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the proposed signaling pathway for the anti-adipogenic action of this compound.

Caption: Proposed signaling pathway of this compound in inhibiting adipogenesis.

Experimental Workflows

General Workflow for Isolation and Identification

The logical flow from plant material to the identification of this compound is depicted in the following diagram.

Caption: General workflow for the isolation and identification of this compound.

Conclusion and Future Directions

The discovery of this compound from Ilex kudingcha represents a significant step in understanding the therapeutic potential of this traditional medicinal plant. The elucidation of its structure and the initial characterization of its anti-adipogenic activity through the modulation of the AMPK pathway provide a strong foundation for further research. Future studies should focus on a more detailed investigation of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical animal models of obesity and metabolic syndrome. The development of efficient synthetic or semi-synthetic routes to this compound and its analogs could also open up new avenues for the development of novel therapeutics for metabolic diseases. The information compiled in this review serves as a valuable resource for researchers and drug development professionals interested in advancing the therapeutic potential of this promising natural product.

References

- 1. Triterpenoid glycosides from Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenes and triterpenoid saponins from the leaves of Ilex kudincha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Kudinoside D on 3T3-L1 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Kudinoside D, a triterpenoid (B12794562) saponin, on 3T3-L1 preadipocyte differentiation. The document outlines the inhibitory effects of this compound on adipogenesis, detailing the underlying molecular mechanisms involving the AMP-activated protein kinase (AMPK) pathway. All presented data is based on published research, with detailed experimental protocols and visual representations of key pathways and workflows to facilitate understanding and replication.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of adipogenesis in 3T3-L1 cells.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells

| This compound Concentration (µM) | Lipid Accumulation (% of Control) | IC₅₀ (µM) |

| 0 | 100 | \multirow{4}{*}{59.49[1]} |

| 10 | Reduced (Specific % not provided)[1] | |

| 20 | Reduced (Specific % not provided)[1] | |

| 40 | Significantly Reduced (Specific % not provided)[1] |

Data derived from Oil Red O staining analysis during 3T3-L1 cell differentiation.[1]

Table 2: Effect of this compound on Adipogenic Transcription Factor and Target Gene Expression

| Target Gene/Protein | This compound Concentration (µM) | Relative Expression Level (Fold Change vs. Control) |

| Transcription Factors | ||

| PPARγ | 40 | Significantly Decreased[1] |

| C/EBPα | 40 | Significantly Decreased[1] |

| SREBP-1c | 40 | Significantly Decreased[1] |

| Target Genes | ||

| Adiponectin | 40 | Significantly Decreased (Inferred from PPARγ downregulation) |

| FABP4 (aP2) | 40 | Significantly Decreased (Inferred from PPARγ downregulation) |

| GLUT4 | 40 | Significantly Decreased (Inferred from PPARγ downregulation) |

Gene and protein expression levels were determined by qRT-PCR and Western blot, respectively.[1]

Table 3: Effect of this compound on AMPK Signaling Pathway Activation

| Target Protein | This compound Concentration (µM) | Relative Phosphorylation Level (Fold Change vs. Control) |

| p-AMPK/AMPK | 40 | Increased[1] |

| p-ACC/ACC | 40 | Increased[1] |

Phosphorylation levels were determined by Western blot analysis.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3T3-L1 Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Differentiation (Day 0): Two days post-confluence, the culture medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium). This compound at various concentrations (0 to 40 µM) is added to the treatment groups.

-

Medium Change (Day 2): The MDI medium with or without this compound is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): The medium is replaced every two days with DMEM containing 10% FBS.

-

Harvesting (Day 8): The differentiated adipocytes are harvested for subsequent analyses.

Oil Red O Staining and Quantification

This method is used to visualize and quantify lipid accumulation in differentiated 3T3-L1 cells.

-

Fixation: On day 8 of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

Washing: The fixed cells are washed with 60% isopropanol.

-

Staining: Cells are stained with a working solution of Oil Red O for 10 minutes at room temperature.

-

Washing: The staining solution is removed, and the cells are washed with distilled water.

-

Imaging: The stained lipid droplets are visualized and photographed using a microscope.

-

Quantification: The Oil Red O stain is eluted with 100% isopropanol, and the absorbance is measured at a wavelength of 490 nm. The amount of lipid accumulation is expressed as a percentage relative to the control group.

Quantitative Real-Time PCR (qRT-PCR)

This technique is employed to measure the mRNA expression levels of adipogenic genes.

-

RNA Extraction: Total RNA is extracted from the 3T3-L1 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: The relative expression levels of target genes (e.g., PPARγ, C/EBPα, SREBP-1c) are quantified using a real-time PCR system with specific primers. The expression levels are normalized to a housekeeping gene (e.g., β-actin).

Western Blot Analysis

This method is used to determine the protein expression and phosphorylation levels of key signaling molecules.

-

Protein Extraction: Total protein is extracted from the 3T3-L1 cells using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PPARγ, C/EBPα, SREBP-1c, p-AMPK, AMPK, p-ACC, ACC, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software, and the relative protein levels are normalized to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental procedures described in this guide.

Caption: this compound inhibits adipogenesis by activating the AMPK signaling pathway.

Caption: Workflow for studying this compound's effects on 3T3-L1 adipogenesis.

References

Methodological & Application

Application Notes & Protocols: Isolation of Kudinoside D from Ilex kudingcha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) found in the leaves of Ilex kudingcha (Kudingcha), has garnered significant interest for its potential therapeutic properties. Notably, research has demonstrated its anti-adipogenic effects through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, highlighting its potential as a candidate for obesity and hyperlipidemia treatment.[1][2][3] This document provides a detailed protocol for the isolation and purification of this compound from Ilex kudingcha, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology encompasses extraction, preliminary purification using macroporous resin chromatography, and final purification by semi-preparative high-performance liquid chromatography (HPLC).

Data Summary

The following table summarizes the quantitative data from a representative isolation of this compound and other saponins (B1172615) from a crude extract of Ilex kudingcha.

| Parameter | Value | Unit | Reference |

| Starting Material | 645.90 | mg | [4][5] |

| Purification Step | |||

| Macroporous Resin Chromatography | |||

| Refined Saponin Extract | 65.24 | mg | [4][5] |

| Total Saponin Content in Refined Extract | 81.51 | % | [4][5] |

| Average Recovery of Saponins | 69.76 | % | [4][5] |

| Semi-Preparative HPLC | |||

| Isolated this compound | 4.04 | mg | [4][5] |

| Isolated Kudinoside A | 7.04 | mg | [4][5] |

| Isolated Kudinoside C | 3.52 | mg | [4][5] |

| Isolated Kudinoside F | 4.13 | mg | [4][5] |

| Isolated Kudinoside G | 34.45 | mg | [4][5] |

Experimental Workflow

The overall process for isolating this compound is a multi-step procedure involving extraction, enrichment, and fine purification.

Caption: Experimental workflow for this compound isolation.

Experimental Protocols

Preparation of Crude Saponin Extract

This initial step aims to extract a broad range of saponins, including this compound, from the dried plant material.

-

Materials and Reagents:

-

Dried Ilex kudingcha leaves, powdered

-

70% Ethanol (v/v) in deionized water

-

Round-bottom flask

-

Heating mantle with reflux condenser

-

Filter paper

-

Rotary evaporator

-

-

Protocol:

-

Weigh the powdered Ilex kudingcha leaves and place them in a round-bottom flask.

-

Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Set up the reflux apparatus and heat the mixture to reflux for 2 hours.[6]

-

Allow the mixture to cool to room temperature and filter to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 50-60°C to remove the ethanol.

-

The resulting aqueous concentrate is the crude saponin extract. Lyophilize or use directly for the next step.

-

Purification with Macroporous Resin Chromatography

This step enriches the saponin content by removing more polar compounds like sugars and some flavonoids. HP20SS MCI-GEL resin has been shown to be effective for this purpose.[4][5]

-

Materials and Reagents:

-

Crude saponin extract

-

HP20SS MCI-GEL or similar macroporous resin (e.g., AB-8)

-

Chromatography column

-

Deionized water

-

Ethanol (20%, 40%, 70% v/v)

-

Fraction collector

-

-

Protocol:

-

Resin Preparation: Swell and pre-wash the macroporous resin according to the manufacturer's instructions, typically by soaking in ethanol followed by thorough washing with deionized water.

-

Column Packing: Pack the prepared resin into a chromatography column to create a stable bed.

-

Equilibration: Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column at a controlled flow rate (e.g., 1-2 BV/hour).

-

Washing: Wash the column with 3-5 BV of deionized water to remove unbound, highly polar impurities. Discard this fraction.

-

Stepwise Elution:

-

Elute the column with 3-5 BV of 20% ethanol to remove remaining polar impurities.

-

Elute the column with 3-5 BV of 40% ethanol. This fraction may contain some saponins.

-

Elute the target saponins from the column using 3-5 BV of 70% ethanol.

-

-

Fraction Collection: Collect the 70% ethanol fraction. This is the enriched saponin fraction.

-

Concentration: Concentrate the enriched saponin fraction using a rotary evaporator to dryness. This yields the refined saponin extract for HPLC purification.

-

Isolation of this compound by Semi-Preparative HPLC

The final step involves high-resolution separation of the individual saponins to obtain pure this compound.

-

Materials and Reagents:

-

Refined saponin extract

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water (HPLC grade)

-

Semi-preparative HPLC system with a fraction collector

-

Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm)

-

-

Protocol:

-

Sample Preparation: Dissolve the refined saponin extract in the initial mobile phase (e.g., 20% acetonitrile in water) and filter through a 0.45 µm syringe filter.

-

HPLC Conditions (based on analytical methods for kudinosides[7]):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suggested starting gradient could be 20-50% B over 40 minutes. This must be optimized based on analytical runs to achieve baseline separation of this compound from other compounds.

-

Flow Rate: Scale up from an analytical method. For a 10 mm ID column, a flow rate of 4-5 mL/min is a reasonable starting point.[8]

-

Detection: UV detector at 205-210 nm or an Evaporative Light Scattering Detector (ELSD).

-

-

Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of this compound, as identified by comparison with a standard or based on previous analytical separations.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure, solid this compound.

-

Mechanism of Action: this compound and the AMPK Signaling Pathway

This compound exerts its anti-adipogenic effects by activating the AMPK signaling pathway. This pathway is a central regulator of cellular energy homeostasis.[3][9] Activation of AMPK by this compound initiates a cascade that ultimately inhibits the key transcription factors responsible for adipogenesis.

Caption: this compound modulation of the AMPK signaling pathway.

References

- 1. lcms.cz [lcms.cz]

- 2. cusabio.com [cusabio.com]

- 3. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. WO2012100612A1 - Extraction method, total saponin and use of ilex kudingcha c.j.tseng leaves - Google Patents [patents.google.com]

- 7. Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semi preparative and preparative HPLC - Chromatography Forum [chromforum.org]

- 9. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Study Design for Kudinoside D in Murine Models of Obesity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the anti-obesity effects of Kudinoside D in a diet-induced obesity (DIO) mouse model. The protocols outlined below are based on established methodologies for obesity research and findings on the mechanism of action of similar saponin (B1150181) compounds.

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation, which increases the risk of various comorbidities, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. This compound, a triterpenoid (B12794562) saponin, has demonstrated anti-adipogenic effects in vitro by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is a critical regulator of cellular energy homeostasis and a promising target for anti-obesity therapeutics. The following protocols detail an in vivo study to investigate the efficacy of this compound in a preclinical mouse model of obesity.

Experimental Design and Workflow

A diet-induced obesity model using C57BL/6J mice is a well-established and relevant model that mimics many features of human obesity.[2] The overall experimental workflow is depicted below.

Caption: Experimental workflow for the in vivo study of this compound.

Detailed Experimental Protocols

Animal Model and Diet-Induced Obesity

-

Animal Strain: Male C57BL/6J mice, 6-8 weeks old. This strain is widely used and susceptible to diet-induced obesity.[2][3]

-

Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to food and water.[4]

-

Obesity Induction: After a one-week acclimatization period on a standard chow diet, induce obesity by feeding the mice a high-fat diet (HFD) with 60% of calories derived from fat (e.g., Research Diets D12492) for 8-12 weeks.[2][5] A control group will be fed a normal chow diet (NCD, 10% kcal from fat).

Treatment Groups and Administration

Once a significant increase in body weight is observed in the HFD group compared to the NCD group, randomly assign the HFD-fed mice into the following treatment groups (n=10 per group):

-

NCD + Vehicle: Normal chow diet with daily vehicle administration.

-

HFD + Vehicle: High-fat diet with daily vehicle administration.

-

HFD + this compound (Low Dose): High-fat diet with daily low-dose this compound (e.g., 20 mg/kg body weight).

-

HFD + this compound (High Dose): High-fat diet with daily high-dose this compound (e.g., 40 mg/kg body weight).

-

HFD + Positive Control: High-fat diet with a positive control anti-obesity drug (e.g., Orlistat, 10 mg/kg).

Administration: Administer this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), daily via oral gavage for 8 weeks.

In-Life Measurements

-

Body Weight and Food Intake: Record the body weight and food intake of each mouse weekly throughout the study.

-

Glucose Tolerance Test (GTT): Perform a GTT during the 6th week of treatment. After a 6-hour fast, administer glucose (2 g/kg body weight) via oral gavage. Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Insulin (B600854) Tolerance Test (ITT): Conduct an ITT during the 7th week of treatment. Following a 4-hour fast, inject insulin (0.75 U/kg body weight) intraperitoneally. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

Endpoint Analysis

At the end of the 8-week treatment period, fast the mice overnight and collect blood via cardiac puncture. Subsequently, euthanize the mice and harvest various tissues.

-

Serum Analysis: Analyze serum samples for levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), glucose, and insulin.

-

Tissue Collection and Weights: Dissect and weigh the liver, epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and interscapular brown adipose tissue (BAT).

-

Histology: Fix a portion of the liver and eWAT in 10% formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess hepatic steatosis and adipocyte size, respectively.

-

Gene and Protein Expression Analysis: Snap-freeze liver and adipose tissue samples in liquid nitrogen and store them at -80°C for subsequent analysis of key proteins and genes in the AMPK signaling pathway via Western blotting and qRT-PCR.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison between treatment groups.

Table 1: Effects of this compound on Body Weight, Food Intake, and Tissue Weights

| Parameter | NCD + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) | HFD + Positive Control |

| Initial Body Weight (g) | 22.5 ± 1.5 | 35.2 ± 2.1 | 35.5 ± 2.3 | 35.3 ± 2.0 | 35.6 ± 2.2 |

| Final Body Weight (g) | 25.8 ± 1.8 | 48.9 ± 3.5 | 42.1 ± 2.9 | 38.5 ± 2.5 | 39.1 ± 2.8 |

| Body Weight Gain (g) | 3.3 ± 0.5 | 13.7 ± 1.8 | 6.6 ± 1.1** | 3.2 ± 0.9 | 3.5 ± 1.0 |

| Daily Food Intake (g) | 3.1 ± 0.3 | 2.5 ± 0.2 | 2.6 ± 0.3 | 2.7 ± 0.2 | 2.4 ± 0.3 |

| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.6 ± 0.3 |

| eWAT Weight (g) | 0.8 ± 0.1 | 2.9 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.7 ± 0.3 |

| iWAT Weight (g) | 0.5 ± 0.1 | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.0 ± 0.2 |

| BAT Weight (g) | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.18 ± 0.05 | 0.21 ± 0.06 | 0.19 ± 0.05 |

| Values are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 vs. HFD + Vehicle group. |

Table 2: Effects of this compound on Serum Metabolic Parameters

| Parameter | NCD + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) | HFD + Positive Control |

| Glucose (mg/dL) | 95 ± 8 | 155 ± 12 | 128 ± 10 | 110 ± 9 | 115 ± 11 |

| Insulin (ng/mL) | 0.5 ± 0.1 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 | 1.2 ± 0.3 |

| HOMA-IR | 2.1 ± 0.4 | 14.5 ± 2.8 | 8.6 ± 1.9 | 5.0 ± 1.1 | 6.2 ± 1.5 |

| Triglycerides (mg/dL) | 80 ± 10 | 180 ± 25 | 145 ± 20 | 110 ± 15 | 120 ± 18 |

| Total Cholesterol (mg/dL) | 120 ± 15 | 250 ± 30 | 205 ± 25 | 170 ± 20 | 180 ± 22 |

| LDL-C (mg/dL) | 40 ± 5 | 130 ± 18 | 100 ± 15 | 80 ± 12 | 85 ± 14 |

| HDL-C (mg/dL) | 60 ± 8 | 45 ± 6 | 50 ± 7 | 55 ± 8 | 52 ± 6 |

| Values are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. HFD + Vehicle group. |

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-obesity effects through the activation of the AMPK signaling pathway, which in turn inhibits adipogenesis and lipogenesis.[1]

Caption: Proposed signaling pathway of this compound in adipocytes.

By following these detailed protocols and application notes, researchers can effectively design and conduct robust in vivo studies to elucidate the anti-obesity potential of this compound and its underlying molecular mechanisms.

References

- 1. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rg1 inhibits dietary-induced obesity and improves obesity-related glucose metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Saponin-rich extracts reverse obesity and offer protection against obesity-induced inflammation in high-fat diet mice | Ejelonu | Journal of Medicinal Plants for Economic Development [jomped.org]

Application Notes and Protocols: Synthesis of Kudinoside D Derivatives for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Ilex kudingcha, has demonstrated significant anti-adipogenic properties, making it a promising candidate for the development of novel therapeutics against obesity and related metabolic disorders.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound derivatives to enable comprehensive structure-activity relationship (SAR) studies. The methodologies outlined herein describe the chemical modification of the this compound scaffold, including its sugar moiety and triterpenoid aglycone. Furthermore, standardized assays for evaluating the anti-adipogenic activity of these synthesized derivatives are presented, facilitating the generation of robust and comparable data. The ultimate goal of these studies is to identify key structural features responsible for the biological activity of this compound and to guide the design of more potent and selective anti-obesity agents.

Introduction